Cas no 25607-04-9 (Benzenebutanoic acid, g-ethyl-g-methyl-)
25607-04-9 structure
Product Name:Benzenebutanoic acid, g-ethyl-g-methyl-
CAS-nummer:25607-04-9
MF:C13H18O2
MW:206.280824184418
CID:276148
PubChem ID:316207
Update Time:2025-04-19
Benzenebutanoic acid, g-ethyl-g-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenebutanoic acid, g-ethyl-g-methyl-
- 4-methyl-4-phenylhexanoic acid
- 4-Methyl-4-phenyl-capronsaeure
- 4-Methyl-4-phenyl-hexansaeure
- 4-Phenyl-4-methyl-hexancarbonsaeure
- 4-Phenyl-4-methyl-hexansaeure
- AC1L7TC7
- AC1Q2RYW
- NSC243717
- AKOS024323562
- DTXSID30311510
- NSC-243717
- 4-methyl-4-phenyl-hexanoic acid
- 25607-04-9
- SCHEMBL13851677
-
- Inchi: 1S/C13H18O2/c1-3-13(2,10-9-12(14)15)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,14,15)
- InChI-sleutel: NWIRJGSAJHAWMN-UHFFFAOYSA-N
- LACHT: OC(CCC(C)(C1C=CC=CC=1)CC)=O
Berekende eigenschappen
- Exacte massa: 206.13074
- Monoisotopische massa: 206.131
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 5
- Complexiteit: 207
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 37.3Ų
Experimentele eigenschappen
- Dichtheid: 1.03
- Kookpunt: 321°Cat760mmHg
- Vlampunt: 218.1°C
- Brekindex: 1.512
- PSA: 37.3
- LogboekP: 3.21910
Benzenebutanoic acid, g-ethyl-g-methyl- Gerelateerde literatuur
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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